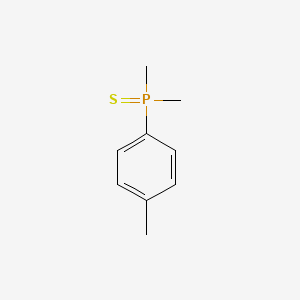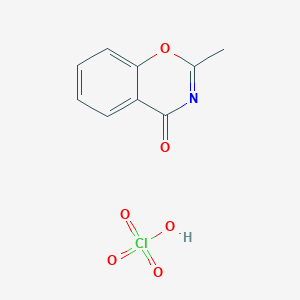
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate is a synthetic compound belonging to the benzoxazinone class of heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate typically involves the reaction of anthranilic acid with acetic anhydride. This reaction leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives . Another method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents, which allows for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives without the need for traditional heating or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimization for yield and purity.
化学反応の分析
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, benzoyl chlorides, and iminium cations. Dimethylformamide and triethylamine are often used as solvents and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with acyl chlorides can lead to the formation of various 2-substituted benzoxazinone derivatives .
科学的研究の応用
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate has several scientific research applications:
作用機序
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate involves the inhibition of bacterial growth. It targets specific enzymes and pathways in bacteria, leading to the disruption of essential cellular processes . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2-Phenyl-4H-3,1-Benzoxazin-4-one: Another benzoxazinone derivative with similar antimicrobial properties.
6-Iodo-2,4-Dihydro-1H-3,1-Benzoxazine-2,4-Dione: A benzoxazine derivative with different substituents and properties.
8-Amino-3,4-Dihydro-2H-1,4-Benzoxazin-3-One: A compound with an amino group that exhibits different biological activities.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate is unique due to its specific substitution pattern and perchlorate group, which confer distinct chemical and biological properties. Its ability to inhibit a broad spectrum of bacteria makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
54789-70-7 |
|---|---|
分子式 |
C9H8ClNO6 |
分子量 |
261.61 g/mol |
IUPAC名 |
2-methyl-1,3-benzoxazin-4-one;perchloric acid |
InChI |
InChI=1S/C9H7NO2.ClHO4/c1-6-10-9(11)7-4-2-3-5-8(7)12-6;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5) |
InChIキー |
PLSSPOPGLJZUIL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C2=CC=CC=C2O1.OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


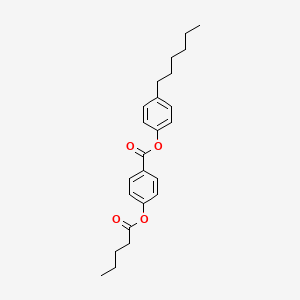

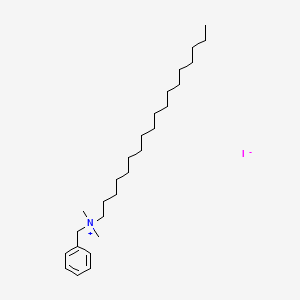
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
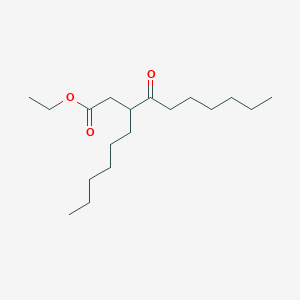

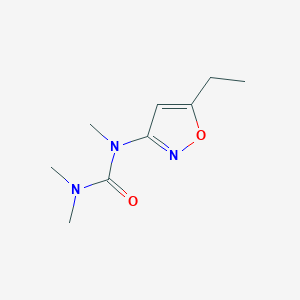
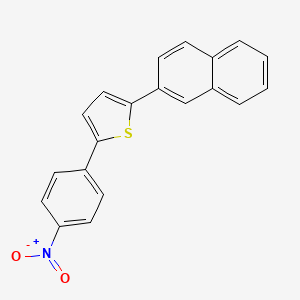
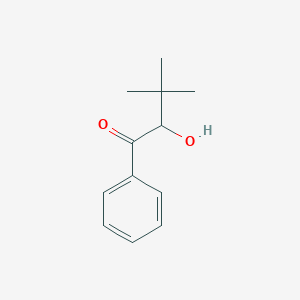
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
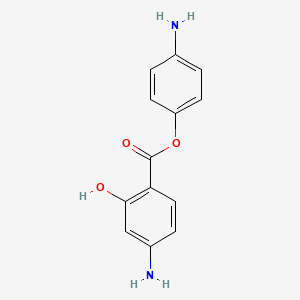
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
